molecular formula C7H5BrO2 B14129863 2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione CAS No. 54879-21-9

2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione

Cat. No.: B14129863
CAS No.: 54879-21-9
M. Wt: 201.02 g/mol
InChI Key: GEHDPZDCQQCCOQ-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione is an organic compound with a unique structure characterized by a bromine atom and a methyl group attached to a cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione typically involves the bromination of 3-methyl-2,5-cyclohexadiene-1,4-dione. This reaction can be carried out using bromine (Br₂) in an organic solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted cyclohexadiene derivatives

Scientific Research Applications

2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione involves its interaction with specific molecular targets. The bromine atom and the conjugated diene system play crucial roles in its reactivity. The compound can undergo electrophilic addition reactions, where the bromine atom acts as a leaving group, facilitating the formation of reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methyl-2,5-cyclohexadiene-1,4-dione
  • 2-Bromo-6-methyl-2,5-cyclohexadiene-1,4-dione
  • 2,5-Dibromo-3-methyl-2,5-cyclohexadiene-1,4-dione

Uniqueness

2-Bromo-3-methyl-2,5-cyclohexadiene-1,4-dione is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

54879-21-9

Molecular Formula

C7H5BrO2

Molecular Weight

201.02 g/mol

IUPAC Name

2-bromo-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H5BrO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3

InChI Key

GEHDPZDCQQCCOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CC1=O)Br

Origin of Product

United States

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